Product packaging for Bis(4-methoxyphenyl)phenylphosphine oxide(Cat. No.:CAS No. 799-55-3)

Bis(4-methoxyphenyl)phenylphosphine oxide

Cat. No.: B1598976
CAS No.: 799-55-3
M. Wt: 338.3 g/mol
InChI Key: NBQOOLBMFPUECX-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)phenylphosphine oxide (CAS 799-55-3) is an organophosphorus compound with the molecular formula C20H19O3P and a molecular weight of 338.34 g/mol . This phosphine oxide serves as a valuable building block and ligand in scientific research and development. The methoxy groups on the phenyl rings can influence the electron-donating properties and solubility of the molecule, making it a useful intermediate in organic synthesis. Literature reports demonstrate its application in various synthetic methodologies, where it has been employed as a reactant to achieve high-yield transformations . As a phosphine oxide derivative, it is often explored in coordination chemistry and catalysis. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19O3P B1598976 Bis(4-methoxyphenyl)phenylphosphine oxide CAS No. 799-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O3P/c1-22-16-8-12-19(13-9-16)24(21,18-6-4-3-5-7-18)20-14-10-17(23-2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQOOLBMFPUECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404605
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799-55-3
Record name BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for Bis 4 Methoxyphenyl Phenylphosphine Oxide

Retrosynthetic Analysis and Identification of Key Precursors for Aryl Phosphine (B1218219) Oxides

Retrosynthetic analysis of a target molecule like Bis(4-methoxyphenyl)phenylphosphine (B86372) oxide involves hypothetically breaking it down into simpler, commercially available, or easily synthesized precursors. For triarylphosphine oxides, the primary disconnections are at the P-C bonds and the P=O bond.

P-C Bond Disconnection : This strategy leads back to precursors such as a phosphorus oxychloride (POCl₃) and aryl organometallic reagents (e.g., Grignard or aryllithium reagents). Alternatively, a phosphinic chloride, like diphenylphosphinic chloride, can be coupled with an aryl organometallic reagent. acs.orgthieme-connect.de Another key approach involves the coupling of a secondary phosphine oxide (e.g., bis(4-methoxyphenyl)phosphine (B1312688) oxide) with an aryl halide. acs.orgresearchgate.net

P=O Bond Disconnection : This approach suggests that the phosphine oxide can be formed via the oxidation of the corresponding tertiary phosphine, in this case, bis(4-methoxyphenyl)phenylphosphine. acs.org This makes the tertiary phosphine a key precursor itself.

These analyses identify a core set of precursors for the synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide and its analogs.

Table 1: Key Precursors for Aryl Phosphine Oxide Synthesis

Precursor TypeSpecific ExamplesCorresponding Reagent/Reaction
Phosphorus(V) HalidePhosphoryl chloride (POCl₃), Diphenylphosphinic chlorideAryl Grignard or Aryllithium Reagents
Secondary Phosphine OxideBis(4-methoxyphenyl)phosphine oxide, Diphenylphosphine oxideAryl Halides (via transition metal catalysis)
Tertiary PhosphineBis(4-methoxyphenyl)phenylphosphineOxidizing Agents (e.g., H₂O₂, Air)
Aryl Organometallic4-Methoxyphenylmagnesium bromide, Phenylmagnesium bromidePhosphorus Halides (e.g., PCl₃, PhPCl₂)
Aryl Halide4-Bromoanisole, BromobenzeneSecondary Phosphine Oxides, P(O)H compounds

Classical Synthetic Routes to Tertiary Phosphine Oxides

Traditional methods for synthesizing tertiary phosphine oxides have been widely used due to their reliability and the accessibility of starting materials.

One of the most fundamental and versatile methods for forming P-C bonds is the reaction of phosphorus halides with organomagnesium compounds (Grignard reagents). rsc.orgnih.gov This approach can be used to construct the carbon skeleton around the phosphorus atom, followed by the formation of the phosphine oxide.

A documented synthesis of this compound utilizes this classical approach. chemicalbook.com The process involves two main stages:

Phosphinylation : Chlorobis(4-methoxyphenyl)phosphine is treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). The nucleophilic phenyl group displaces the chloride on the phosphorus atom to form the tertiary phosphine, bis(4-methoxyphenyl)phenylphosphine.

Oxidation : The resulting tertiary phosphine is not isolated but is directly oxidized in a subsequent step. A common and effective oxidizing agent for this purpose is hydrogen peroxide (H₂O₂), which cleanly converts the phosphine to the corresponding phosphine oxide. chemicalbook.com

This stepwise reaction, often performed in a one-pot manner, is highly efficient. For example, treating chlorobis(4-methoxyphenyl)phosphane with phenylmagnesium chloride, followed by oxidation with hydrogen peroxide, has been reported to yield this compound in 98% yield. chemicalbook.com The reaction of phosphinic chlorides with Grignard reagents is also a well-established route to tertiary phosphine oxides. acs.orgthieme-connect.de

The oxidation of tertiary phosphines is a prevalent and often straightforward method for preparing tertiary phosphine oxides. rsc.orgwikipedia.org Tertiary phosphines are generally susceptible to oxidation, with some, particularly trialkylphosphines, reacting spontaneously with atmospheric oxygen. wikipedia.org Triarylphosphines are typically more resistant to air oxidation but can be readily converted to their oxides using a variety of oxidizing agents. nih.gov

Common oxidants used for this transformation include:

Hydrogen Peroxide (H₂O₂) : A common, effective, and relatively clean reagent for this oxidation. rsc.org

Air/Oxygen : While slower for triarylphosphines compared to trialkylphosphines, oxidation by air can be facilitated, for instance, by adsorption on a surface like activated carbon. nih.gov

Other Peroxides : Organic peroxides can also be employed.

Halogens : Reaction with halogens followed by hydrolysis also yields the phosphine oxide. wikipedia.org

This method's utility is contingent on the availability of the parent tertiary phosphine, Bis(4-methoxyphenyl)phenylphosphine. The phosphine itself can be synthesized via Grignard reactions with phosphorus trichloride (B1173362) or dichlorophenylphosphine. nih.gov Once the phosphine is obtained, its oxidation provides a direct route to the target phosphine oxide.

Table 2: Common Oxidizing Agents for Tertiary Phosphines

Oxidizing AgentFormulaTypical ConditionsReference
Hydrogen PeroxideH₂O₂Acetone or other organic solvent, room temperature rsc.org
Air / OxygenO₂Often requires catalysis or activation (e.g., surface adsorption) wikipedia.org, nih.gov
Nitric AcidHNO₃Varies
Potassium PermanganateKMnO₄Varies

Advanced and Emerging Synthetic Techniques for Aryl Phosphine Oxides

Modern synthetic chemistry has introduced more sophisticated methods, often relying on catalysis to achieve high efficiency and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming P-C bonds. The Hirao reaction, a palladium-catalyzed coupling of a P(O)-H compound (like a secondary phosphine oxide or H-phosphonate) with an aryl halide, is a prominent example. acs.orgorganic-chemistry.org

To synthesize this compound via this strategy, one could envision two potential pathways:

Coupling of bis(4-methoxyphenyl)phosphine oxide with bromobenzene .

Coupling of phenyl(4-methoxyphenyl)phosphine oxide with 4-bromoanisole .

These reactions are typically catalyzed by palladium complexes, although nickel catalysts have also been developed for such transformations. acs.orgorganic-chemistry.org The use of secondary phosphine oxides as ligand precursors in these catalytic cycles is a key aspect of this chemistry. researchgate.netnih.govresearchgate.net The secondary phosphine oxide (RR'P(O)H) exists in tautomeric equilibrium with its phosphinous acid form (RR'POH), which can coordinate to the metal center and participate in the catalytic cycle. researchgate.net This approach avoids the often harsh conditions of Grignard reactions and is compatible with a wider range of functional groups.

Table 3: Examples of Catalytic Systems for P-C Coupling

Catalyst/PrecursorLigandBaseSubstratesReference
Pd(OAc)₂dppeEt₃NAryl Halides + Secondary Phosphine Oxides researchgate.net
NiCl₂·6H₂ONone (with Zn)N/AAryl Halides + Diphenylphosphine oxide organic-chemistry.org
CuIProlineCs₂CO₃Aryl Iodides + P(O)-H compounds organic-chemistry.org
Pd(dba)₂XantphosN/AAryl Iodides + Secondary Phosphine Oxides organic-chemistry.org

Research into novel synthetic routes has explored the use of various phosphorus-containing reagents as alternatives to traditional phosphoryl or phosphinic chlorides. These methods aim to enhance reaction efficiency, substrate scope, and operational simplicity.

One innovative approach involves the sequential substitution of stable phosphonic acid dithioesters with Grignard reagents. nih.govacs.org This method allows for the stepwise and controlled introduction of different aryl or alkyl groups onto the phosphorus atom, providing a facile route to unsymmetrical tertiary phosphine oxides. nih.govacs.org The significant difference in reactivity between the dithioester and the intermediate monosubstituted thioester enables selective, one-pot syntheses. acs.org

Another strategy employs diaryliodonium salts as arylating agents for P-H compounds. organic-chemistry.org Copper-catalyzed reactions of secondary phosphine oxides with diaryliodonium salts can proceed rapidly at room temperature to afford tertiary phosphine oxides in high yields. This method is particularly valuable for enantioselective syntheses when chiral ligands are employed. organic-chemistry.org Other alternative phosphorus sources that have been investigated include hypophosphinic acid and its derivatives, which can participate in palladium-catalyzed hydrophosphorylation reactions with alkynes. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of triarylphosphine oxides, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve safety. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A significant advancement in the sustainable synthesis of triarylphosphine oxides is the development of catalyst-free photooxidation methods. mtroyal.casoton.ac.uk One such protocol utilizes aerial oxygen as the sole oxidant, completely avoiding the need for catalysts or chemical additives. mtroyal.casoton.ac.uk The reaction proceeds under photo-irradiation at room temperature, and the desired phosphine oxide product can be isolated in stoichiometric amounts simply by evaporating the solvent. mtroyal.casoton.ac.uk This process generates no waste, aligning perfectly with green chemistry ideals of atom economy and waste prevention. mtroyal.casoton.ac.uk The broad substrate scope of this method suggests its high potential for both laboratory-scale organic synthesis and industrial applications. mtroyal.casoton.ac.uk

Other sustainable strategies focus on the functionalization of elemental phosphorus (P4) to bypass traditional, often hazardous, chlorination steps. researchgate.net For instance, methods are being developed that use photocatalysis with renewable energy sources like blue light-emitting diodes (LEDs) to drive reactions at ambient temperatures. researchgate.net These processes aim to create closed-loop systems where byproducts can be recycled, minimizing the generation of benign waste. researchgate.net The direct use of water as an oxygen source in multicomponent reactions further exemplifies the application of green principles in phosphine oxide synthesis. researchgate.net

The key principles of green chemistry applied to these syntheses include:

Waste Prevention: Designing synthetic routes that minimize or eliminate the formation of waste products. The photooxidation method is a prime example, forming no byproducts. soton.ac.uk

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing benign solvents and reducing the use of auxiliary substances.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as seen in the photooxidation protocol, reduces energy consumption. soton.ac.uk

Use of Renewable Feedstocks: Utilizing elemental phosphorus directly and employing renewable energy sources like light for catalysis. researchgate.net

Purification and Isolation Methodologies for Academic Purity and Yield Optimization

Achieving high purity and optimizing yield are critical in the synthesis of this compound for academic and research purposes. Various methodologies are employed, ranging from classical techniques to more advanced procedures.

Crystallization and Chromatography: Standard purification for solid phosphine oxides often involves crystallization from an appropriate solvent system. For many triarylphosphine oxides, silica (B1680970) gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts. orgsyn.org For example, after a synthesis reaction, the crude product can be passed through a silica gel plug or subjected to flash column chromatography using an eluent such as a mixture of ethyl acetate (B1210297) and petroleum ether to furnish the pure compound. chemicalbook.com

Acid-Base Extraction: A general and effective method for purifying tertiary phosphine oxides involves their conversion into salts. google.com The impure phosphine oxide is treated with an inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) in an inert solvent, causing the corresponding phosphonium (B103445) salt to crystallize and precipitate. google.com This salt can be isolated by filtration. Subsequently, treating the salt with a base, such as an aqueous sodium hydroxide (B78521) solution, regenerates the free tertiary phosphine oxide, which can then be extracted with an organic solvent to yield the purified product. google.com

Adduct Formation: Tertiary phosphine oxides readily form stable, crystalline adducts with hydrogen peroxide. rsc.orgresearchgate.net This property can be exploited for purification. The reaction of a crude tertiary phosphine with aqueous hydrogen peroxide yields the phosphine oxide as a hydrogen peroxide adduct. rsc.orgresearchgate.net These adducts can be isolated and purified. The bound hydrogen peroxide can then be safely decomposed under mild conditions using molecular sieves, which also serve to remove the resulting water, yielding the pure, anhydrous phosphine oxide. rsc.orgresearchgate.net

Complexation with Metal Salts: In reaction mixtures where phosphine oxides are byproducts, such as the Wittig or Mitsunobu reactions, their removal can be facilitated by complexation with metal salts. google.com Adding salts like magnesium chloride or lithium chloride to the reaction mixture in a suitable solvent (e.g., tetrahydrofuran) leads to the formation of a phosphine oxide-metal salt complex, which often precipitates. google.com The complex can be removed by filtration, allowing for the easy separation of the desired organic product from the phosphine oxide byproduct and significantly improving the purity of the main product. google.com

MethodologyPrincipleTypical Reagents/ConditionsAdvantagesReference
Column ChromatographyDifferential adsorption of components onto a stationary phase.Silica gel, Ethyl acetate/Petroleum ether eluent.Effective for a wide range of impurities; high purity achievable. orgsyn.orgchemicalbook.com
Acid-Base ExtractionFormation and isolation of a crystalline phosphonium salt, followed by regeneration.Acids (HCl, H₂SO₄), Bases (NaOH, K₂CO₃).Good for removing non-basic or weakly basic impurities. google.com
H₂O₂ Adduct FormationFormation and decomposition of stable phosphine oxide-peroxide adducts.Aqueous H₂O₂, Molecular sieves for decomposition.Provides a safe way to handle peroxides and yields dry, pure product. rsc.orgresearchgate.net
Metal Salt ComplexationFormation of an insoluble complex between the phosphine oxide and a metal salt.MgCl₂, LiCl in THF.Highly effective for removing phosphine oxide byproducts from reaction mixtures. google.com

Stereoselective Synthesis of Chiral Phosphine Oxide Derivatives

The synthesis of P-chiral phosphine oxides, where the phosphorus atom is the stereogenic center, is a significant area of research due to their application as chiral ligands and building blocks in asymmetric catalysis. nih.gov Several strategic approaches have been developed to achieve high enantioselectivity.

Catalytic Enantioselective Desymmetrization: This powerful strategy involves the differentiation of two prochiral groups on a phosphorus atom using a chiral catalyst.

Organocatalysis: A notable method employs biscinchona alkaloids to catalyze the highly enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides with Morita-Baylis-Hillman carbonates. nih.gov This asymmetric allylic alkylation strategy affords a broad range of optically active P-stereogenic phosphine oxides with excellent yields and high enantiomeric ratios (up to 98.5:1.5 e.r.). nih.gov

Transition-Metal Catalysis: Copper(I) catalysts paired with chiral pyridinebisoxazoline (PYBOX) ligands have been used for the desymmetrization of prochiral diethynylphosphine oxides via an azide-alkyne cycloaddition (CuAAC), yielding P-chiral tertiary phosphine oxides with high enantioselectivity. rsc.org Similarly, rhodium(I)-catalyzed asymmetric C-P coupling of a secondary phosphine oxide with diazonaphthoquinone provides access to P-chiral triarylphosphine oxides through a kinetic resolution mechanism. researchgate.net

Domino Reactions: Palladium-catalyzed domino reactions offer an efficient route to complex chiral molecules. An enantioselective synthesis of P-chiral phosphine oxides that also contain an all-carbon quaternary stereocenter has been achieved via a Pd-catalyzed domino Heck-Suzuki reaction. acs.org Using a TADDOL-derived phosphoramidite (B1245037) ligand, this method produces cyclic phosphine oxides with excellent diastereo- and enantioselectivity (>20:1 dr, 97% ee). acs.org

Chiral Auxiliary-Based Synthesis: This classical yet highly effective approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. Readily available chiral amino alcohols can serve as templates to prepare P-chiral oxazaphospholidine intermediates. acs.orgacs.org These intermediates undergo highly stereoselective displacement with Grignard reagents to form the desired P-chiral phosphine oxides with excellent enantiomeric ratios (>98:2 er). acs.org This method is particularly valuable for synthesizing sterically congested and structurally diverse P-stereogenic secondary phosphine oxides. acs.org

Kinetic Resolution: Kinetic resolution is used to separate a racemic mixture of a chiral compound. This can be achieved through catalysis, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. For instance, the resolution of racemic secondary phosphine oxides can be accomplished using TADDOL derivatives, allowing for the preparation of enantiopure (>98% ee) P-stereogenic secondary phosphine oxides. nih.gov A dynamic kinetic resolution using a single enantiomer of menthol (B31143) as a chiral auxiliary has also been reported, providing access to either enantiomer of the phosphine oxide from a common intermediate. nih.gov

Synthetic StrategyCatalyst/Auxiliary SystemSubstrate TypeKey FeaturesReported SelectivityReference
Organocatalytic DesymmetrizationBiscinchona AlkaloidBis(2-hydroxyphenyl)phosphine oxidesAsymmetric Allylic Alkylation (AAA) strategy.Up to 98.5:1.5 e.r. nih.gov
Cu-Catalyzed DesymmetrizationCu(I) / Chiral PYBOX ligandProchiral diethynylphosphine oxidesAzide-Alkyne Cycloaddition (CuAAC).Excellent enantioselectivity rsc.org
Pd-Catalyzed Domino ReactionPd₂(dba)₃ / TADDOL-derived ligandDiallylphosphine oxideDomino Heck-Suzuki reaction; creates P- and C-stereocenters.>20:1 dr, 97% ee acs.org
Chiral AuxiliaryChiral Amino AlcoholsDichlorophosphinesForms diastereomeric oxazaphospholidines for separation/reaction.>98:2 e.r. acs.org
Kinetic ResolutionTADDOL derivativesRacemic secondary phosphine oxidesResolution via diastereomeric complex formation.≥98% ee nih.gov
Rh-Catalyzed C-P CouplingRh(I) / Chiral ligandSecondary phosphine oxideKinetic resolution via asymmetric coupling.Excellent enantioselectivity researchgate.net

Structural Elucidation and Conformational Analysis of Bis 4 Methoxyphenyl Phenylphosphine Oxide Through Advanced Spectroscopic and Diffraction Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the connectivity and spatial arrangement of atoms in a molecule. For Bis(4-methoxyphenyl)phenylphosphine (B86372) oxide, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its solution-state structure.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex aromatic systems and the presence of heteroatoms necessitate advanced two-dimensional (2D) experiments for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For Bis(4-methoxyphenyl)phenylphosphine oxide, COSY spectra would reveal correlations between the ortho and meta protons on the phenyl ring and on the two equivalent 4-methoxyphenyl (B3050149) rings. This allows for the clear delineation of each aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹J coupling). It is instrumental in assigning the carbon signals for all protonated aromatic and methoxy (B1213986) carbons. The methoxy protons at ~3.8 ppm would correlate to their corresponding carbon signal, while the various aromatic protons would each show a cross-peak to their specific carbon atom in the aromatic region of the ¹³C spectrum.

A summary of expected key 2D NMR correlations for the structural assignment of this compound is presented below.

TechniqueCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H ↔ ¹HProtons on C2'/C6' ↔ Protons on C3'/C5' (Phenyl ring)Defines proton connectivity within each aryl ring system.
Protons on C2/C6 ↔ Protons on C3/C5 (Methoxyphenyl rings)
HSQC ¹H → ¹³C (1-bond)Methoxy Protons (OCH₃) → Methoxy CarbonUnambiguous assignment of all protonated carbon atoms.
Aromatic Protons → Aromatic Carbons
HMBC ¹H → ¹³C (2-3 bonds)Methoxy Protons → C4 of methoxyphenyl ringConfirms position of methoxy group on the aryl ring.
Aromatic Protons → Quaternary carbons (C1, C1', C4)Establishes the connection of the aryl rings to the phosphorus atom.
Aromatic Protons → Phosphorus-coupled carbonsProvides through-bond evidence of the complete molecular framework.

³¹P NMR is highly sensitive to the electronic environment around the phosphorus nucleus. The chemical shift (δ) provides direct information about the oxidation state and bonding of the phosphorus atom. In a mixture containing this compound, its ³¹P NMR signal was identified at a chemical shift of 26.6 ppm (in d₆-DMSO) google.com.

This value is informative when compared to related compounds. Triphenylphosphine (B44618) oxide exhibits a ³¹P chemical shift of approximately 29-30 ppm, while tris(4-methoxyphenyl)phosphine (B1294419) oxide appears at around 25.7 ppm google.com. The electron-donating nature of the para-methoxy groups increases the electron density at the phosphorus atom, causing an upfield (lower ppm) shift compared to the unsubstituted triphenylphosphine oxide. The chemical shift of 26.6 ppm for this compound falls logically between that of the diphenyl(4-methoxyphenyl) derivative (δ = 26.8 ppm) and the tris(4-methoxyphenyl) derivative (δ = 25.7 ppm), reflecting the additive shielding effect of the electron-donating methoxy substituents google.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Functional Group / BondVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
P=O Stretching1180 - 1210Strong in IR
C(aryl)-O-C(alkyl) Asymmetric Stretch1230 - 1270Strong in IR
C(aryl)-O-C(alkyl) Symmetric Stretch1020 - 1075Strong in IR
P-C(aryl) Stretching680 - 780IR / Raman
C-H (Aromatic) Stretching3000 - 3100IR / Raman
C=C (Aromatic) In-plane Stretching1450 - 1600IR / Raman
C-H (Methoxy) Stretching2830 - 2950IR / Raman

The most prominent and diagnostic peak in the IR spectrum would be the strong P=O stretching vibration. The presence of the two methoxyphenyl groups would be confirmed by strong C-O-C stretching bands. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the P-C bonds.

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the ultimate method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule. Furthermore, it reveals the supramolecular architecture, detailing how molecules pack in the crystal lattice through intermolecular forces such as hydrogen bonding and π–π stacking.

Despite the power of this technique, a search of the primary scientific literature and crystallographic databases did not yield a publicly available single-crystal structure for this compound. The determination of its crystal structure would provide definitive answers to conformational questions, such as the torsion angles of the phenyl and methoxyphenyl rings relative to the phosphoryl group.

Should a suitable single crystal of this compound be grown and analyzed, the resulting scientific report would include a detailed table of crystallographic data. This table is essential for the validation and replication of the structural findings. Although no specific data exists for the title compound, a representative table would typically include the following parameters:

ParameterDescription
Empirical Formula C₂₀H₁₉O₃P
Formula Weight 338.33 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (Dx) g/cm³
Radiation e.g., Mo Kα (λ = 0.71073 Å)
Temperature K
Reflections Collected Total number of measured diffraction spots
Independent Reflections Number of unique reflections
Goodness-of-fit (S) Indicator of refinement quality
Final R indices [I>2σ(I)] R₁, wR₂
Refinement Method e.g., Full-matrix least-squares on F²

Without such experimental data, a definitive analysis of the solid-state conformation and intermolecular packing of this compound remains elusive.

Computational Chemistry and Theoretical Investigations of Bis 4 Methoxyphenyl Phenylphosphine Oxide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule. DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like Bis(4-methoxyphenyl)phenylphosphine (B86372) oxide.

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure—the conformation with the lowest energy. For Bis(4-methoxyphenyl)phenylphosphine oxide, this involves determining the precise bond lengths, bond angles, and dihedral angles. The molecule possesses considerable conformational flexibility due to the rotation around the phosphorus-carbon and carbon-oxygen bonds.

A thorough computational study would explore the conformational landscape to identify various local energy minima and the transition states that connect them. This reveals the molecule's preferred shapes and the energy barriers to interconversion between different conformers. The results of such a study are typically presented in a data table.

Hypothetical Optimized Geometrical Parameters

Below is an example of how optimized geometrical parameters for the lowest energy conformer of this compound, calculated using a method like DFT with the B3LYP functional and a 6-31G(d,p) basis set, would be presented.

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthP=O1.49 Å
Bond LengthP-C (phenyl)1.81 Å
Bond LengthP-C (methoxyphenyl)1.82 Å
Bond LengthC-O (methoxy)1.36 Å
Bond LengthO-CH3 (methoxy)1.43 Å
Bond AngleO=P-C (phenyl)112.5°
Bond AngleC-P-C108.0°
Dihedral AngleC-C-P-C45.0°

Note: The data in this table is illustrative and not from a published computational study.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a crucial reactivity descriptor. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance. The HOMO is expected to have significant contributions from the oxygen atoms of the methoxy (B1213986) groups and the phosphoryl oxygen, while the LUMO would likely be distributed over the aromatic rings.

Illustrative Frontier Molecular Orbital Energies

A typical presentation of FMO data from a DFT calculation is shown below.

OrbitalEnergy (eV) - IllustrativeDescription
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO

Note: The data in this table is illustrative and not from a published computational study.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. bioengineer.org This provides a visual representation of the charge distribution and is invaluable for predicting how a molecule will interact with other charged or polar species. In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP would likely show a significant negative potential around the phosphoryl oxygen due to its high electronegativity and lone pairs of electrons. The methoxy oxygen atoms would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms of the aromatic rings. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and the initial stages of chemical reactions.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Computational Methods

Computational chemistry can predict various spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H, ¹³C, ³¹P). Comparing calculated shifts with experimental data can help confirm the structure and assign signals. For this compound, calculations would predict the chemical shifts for all unique protons and carbons, as well as the characteristic downfield shift for the phosphorus atom.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks in an infrared (IR) spectrum. This analysis helps in identifying the characteristic vibrational modes of the molecule, such as the P=O stretch, C-O-C stretches of the methoxy groups, and various aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT calculations would identify the π → π* and n → π* transitions responsible for its UV absorption profile.

Hypothetical Predicted Spectroscopic Data

The following table illustrates how predicted spectroscopic data might be presented.

SpectrumFeatureCalculated Value (Illustrative)
¹³C NMRC (para to P, with OMe)162 ppm
³¹P NMRP30 ppm
IRP=O stretch1190 cm⁻¹
UV-Visλ_max275 nm

Note: The data in this table is illustrative and not from a published computational study.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, which may act as a catalyst or ligand, understanding its reaction mechanisms is crucial.

To map out a reaction pathway, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the geometry and bonding changes that occur during the reaction. Once a transition state is located and confirmed (by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state, connecting it to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest. This provides a detailed map of the energy changes throughout the reaction, known as the reaction profile. For reactions involving this compound, this analysis could be used to understand its role in processes like the Wittig reaction or as a ligand in catalysis.

Energy Profile Diagrams for Catalytic Cycles and Chemical Transformations

Currently, there is a notable absence of published research detailing the energy profile diagrams for catalytic cycles or specific chemical transformations involving this compound. While this compound is utilized in various chemical syntheses, detailed computational studies elucidating the step-by-step energy changes during these reactions are not available in the public domain.

Although no specific data exists for the title compound, a hypothetical energy profile diagram would resemble the following structure, providing a framework for what such a study would entail.

Hypothetical Energy Profile Data for a Catalytic Reaction This table is for illustrative purposes only as no specific data for this compound was found.

Interactive Table: Hypothetical Reaction Coordinates
Reaction Coordinate Species Relative Free Energy (kcal/mol)
1 Reactant + Catalyst 0.0
2 Catalyst-Reactant Complex -3.5
3 Transition State 1 +18.2
4 Intermediate 1 +2.1
5 Transition State 2 +15.7
6 Catalyst-Product Complex -12.4
7 Product + Catalyst -10.0

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Similar to the lack of data on energy profiles, there is no specific research available on the molecular dynamics (MD) simulations of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules in different environments, particularly in solution.

Such simulations for this compound would provide a molecular-level understanding of its conformational flexibility, its interactions with various solvent molecules, and how these factors might influence its reactivity or properties as a ligand. Key parameters that would be investigated include solvation shell structure, radial distribution functions, and the potential of mean force for conformational changes. These studies are crucial for optimizing reaction conditions and for the rational design of new chemical processes.

Given the absence of specific studies, a representative data table from a hypothetical MD simulation is presented below to illustrate the type of information that would be generated.

Hypothetical Molecular Dynamics Simulation Data in Different Solvents This table is for illustrative purposes only as no specific data for this compound was found.

Interactive Table: Solvent Effects on Molecular Properties
Solvent Average P=O Bond Length (Å) Calculated Dipole Moment (Debye) Radius of Gyration (Å)
Water 1.485 5.2 4.6
Methanol 1.482 4.9 4.8
Toluene 1.479 4.5 4.9
Hexane 1.478 4.3 5.1

Applications of Bis 4 Methoxyphenyl Phenylphosphine Oxide in Catalysis and Ligand Design

Role as a Ligand in Homogeneous Transition Metal Catalysis

Phosphine (B1218219) oxides, including Bis(4-methoxyphenyl)phenylphosphine (B86372) oxide, are primarily recognized for their stability, as the phosphorus atom is in its highest oxidation state (+5). This air-stability makes them advantageous as ligand precursors compared to their easily oxidized phosphine counterparts. beilstein-journals.org In catalysis, they can play a dual role. Often, they are used as stable, solid precursors that are reduced in situ to the corresponding tertiary phosphine, which then acts as the active ligand in the catalytic cycle. nih.gov However, phosphine oxides themselves can act as direct ligands, coordinating to metal centers and influencing the catalytic process. nih.gov Their utility as ligands is particularly noted in a variety of transition-metal-catalyzed reactions, including important cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net

The electronic nature of Bis(4-methoxyphenyl)phenylphosphine oxide is significantly influenced by the presence of two electron-donating methoxy (B1213986) groups on the phenyl rings. These groups increase the electron density on the phosphorus atom and the phosphoryl oxygen, enhancing the ligand's donor properties. libretexts.org This electronic enrichment can affect the stability and reactivity of the resulting metal complexes, making the ligand a valuable tool for modulating catalytic activity. researchgate.net

Metal Coordination Chemistry and Ligand Sphere Dynamics

The coordination of phosphine oxides to transition metals almost invariably occurs through the phosphoryl oxygen atom, which acts as a hard Lewis base. This interaction forms a stable M-O-P bond. The geometry at the phosphorus atom remains tetrahedral upon coordination. A key characteristic of this coordination is the elongation of the P=O bond by approximately 2-3% compared to the free ligand, a phenomenon consistent with the stabilization of the ionic P⁺-O⁻ resonance structure upon complexation.

Enantioselective Catalysis Employing Chiral Phosphine Oxide Derivatives

While this compound is an achiral molecule, the broader class of phosphine oxides has been extensively developed for enantioselective catalysis by introducing chirality. P-stereogenic phosphine oxides, where the phosphorus atom itself is a chiral center, are particularly valuable in asymmetric synthesis. researchgate.net The configurational stability of these chiral phosphine oxides allows them to serve as effective chiral inducers in a variety of metal-catalyzed reactions. researchgate.net

The synthesis of enantioenriched P-chiral compounds is a significant area of research, as these molecules are crucial for creating chiral ligands for asymmetric catalysis. rsc.org Catalytic strategies, such as the enantioselective desymmetrization of bisphenol compounds or the kinetic resolution of racemic secondary phosphine oxides, have been developed to access these optically active building blocks. researchgate.netrsc.org These chiral phosphine oxides have been successfully employed as catalysts or ligands in several asymmetric transformations. For instance, chiral phosphine oxide-scaffolds in combination with silicon tetrachloride have been used to catalyze enantioselective intramolecular aldol (B89426) reactions and the hydrophosphonylation of aldehydes. researchgate.net

Table 1: Examples of Enantioselective Catalysis Using Chiral Phosphine Oxide Systems
Reaction TypeCatalyst/Ligand SystemSubstrateEnantioselectivity (ee or er)Reference
Asymmetric Allylic Alkylation of BisphenolsBiscinchona Alkaloid CatalystMorita–Baylis–Hillman CarbonatesUp to 98.5:1.5 er rsc.org
Intramolecular Aldol ReactionChiral Phosphine Oxide / SiCl₄Unsymmetrical DiketonesHigh enantioselectivity researchgate.net
Enantioselective AllylationChiral BINAPO / AllyltrichlorosilaneAldehydesGood enantioselectivity researchgate.net
Hydrophosphonylation of AldehydesChiral Bis(triazolyl)diphenylphosphine Oxide / SiCl₄Aldehydes / Trialkyl PhosphitesModerate-to-good selectivity researchgate.net

C-C and C-X Bond Formation Reactions Mediated by Phosphine Oxide Ligands (e.g., Cross-Coupling Reactions like Suzuki-Miyaura, Buchwald-Hartwig)

Phosphine oxide ligands, or their corresponding phosphine precursors, are instrumental in many palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for constructing complex organic molecules, including pharmaceuticals and advanced materials. wikipedia.orgdiva-portal.org Phosphine oxides can serve as stabilizing ligands for the palladium catalyst, preventing decomposition and leading to faster and more efficient reactions. nih.gov

In the context of the Suzuki-Miyaura reaction , which forms C-C bonds between aryl halides and boronic acids, phosphine ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. diva-portal.orgmdpi.commdpi.com The electronic properties of ligands like Bis(4-methoxyphenyl)phenylphosphine (the reduced form of the oxide) are critical. The electron-rich nature imparted by the methoxy groups enhances the rate of the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides. libretexts.org

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.org The development of this reaction has been heavily reliant on ligand design. researchgate.netyoutube.com Bulky and electron-rich phosphine ligands, derived from their corresponding oxides, are known to be highly effective. researchgate.netyoutube.com These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. While specific use of this compound is not extensively documented as a primary ligand in the literature, its structural motifs—electron-rich aryl groups—are characteristic of successful ligands in this field. The related ligand Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is noted for its utility in a range of cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, highlighting the importance of the methoxyphenyl scaffold. sigmaaldrich.com

Table 2: Role of Phosphine/Phosphine Oxide Ligands in Cross-Coupling Reactions
ReactionCatalyst SystemKey Ligand FeaturesFunctionReference
Suzuki-Miyaura CouplingPd(0) / Phosphine LigandElectron-rich (e.g., from methoxy groups)Promotes oxidative addition of aryl halides. diva-portal.org
Buchwald-Hartwig AminationPd(0) / Bulky, Electron-rich Phosphine LigandSteric bulk and electron-donating groupsFacilitates reductive elimination to form C-N bond. wikipedia.orgresearchgate.net
General Cross-CouplingPalladium / Triphenylphosphine (B44618) OxideLabile coordinationActs as a stabilizing ligand for the catalyst, preventing decomposition. nih.gov

Involvement in Organocatalysis and Non-Metal Mediated Transformations

Beyond their role as ligands for transition metals, phosphine oxides have gained prominence as organocatalysts, mediating reactions without the need for a metal center. researchgate.net In these transformations, the phosphine oxide typically functions as a Lewis base. The oxygen atom of the P=O group can activate substrates, often silicon-based reagents, to generate a more reactive species. researchgate.net

For example, chiral phosphine oxides have been shown to catalyze enantioselective aldol reactions by activating tetrachlorosilane. researchgate.net The phosphine oxide coordinates to the silicon atom, creating a hypervalent silicon complex that is a more potent Lewis acid, which then activates the carbonyl substrate. Similarly, phosphine oxides are effective catalysts for the Morita-Baylis-Hillman reaction and the allylation of aldehydes with allyltrichlorosilanes. researchgate.net The nucleophilicity of the phosphine oxide's oxygen atom, which can be tuned by the electronic nature of the substituents on the phosphorus, is key to its catalytic activity in these non-metal mediated processes.

Ligand Design Principles and Structure-Reactivity Relationships in Catalysis

The effectiveness of a phosphine or phosphine oxide ligand in catalysis is governed by a delicate balance of its steric and electronic properties. libretexts.orgmanchester.ac.uk These properties are dictated by the nature of the substituent groups attached to the phosphorus atom.

Electronic Effects : The electronic properties of a phosphine ligand determine its σ-donor and π-acceptor capabilities. For this compound, the two methoxy groups are strong electron-donating groups. This increases the electron density on the phosphorus and the oxygen atom, making the corresponding phosphine a stronger σ-donor and the phosphine oxide a stronger Lewis base. libretexts.org In transition metal catalysis, more electron-rich ligands can often accelerate the oxidative addition step. libretexts.org

Steric Effects : The steric bulk of a ligand, often quantified by Tolman's cone angle, influences the coordination environment around the metal center. libretexts.org Bulkier ligands can favor lower coordination numbers and promote the reductive elimination step of a catalytic cycle, which is often crucial for product formation. The three aryl groups of this compound provide significant steric hindrance that can be beneficial in many catalytic applications.

Establishing clear structure-reactivity relationships is essential for rational ligand design. rsc.orgnih.govrsc.org For triarylphosphine oxide ligands like the title compound, the substituents on the aryl rings are the primary tool for tuning its properties. The interplay between steric and electronic effects is complex and often inseparable; for instance, changing substituents can alter bond angles, which in turn affects the electronic character of the phosphorus lone pair in the corresponding phosphine. manchester.ac.uk

Ligand Tuning Strategies for Enhanced Catalytic Performance and Selectivity

The modular nature of phosphine oxide synthesis allows for systematic tuning of their properties to optimize catalytic performance. manchester.ac.uk Key strategies include:

Modification of Aryl Substituents : Introducing electron-donating groups (like the methoxy groups in this compound) or electron-withdrawing groups (such as trifluoromethyl or nitro groups) at the para or meta positions of the phenyl rings can systematically alter the ligand's electronic profile. nih.gov This tuning allows for the optimization of reaction rates and selectivity for a specific catalytic transformation. For example, more electron-withdrawing ligands can be beneficial in reactions where reductive elimination is challenging. uva.es

Alteration of Steric Hindrance : The steric bulk can be adjusted by introducing larger or smaller groups at the ortho positions of the aryl rings. nih.gov Increasing steric hindrance can enhance selectivity and promote reductive elimination, which is often the product-forming step in cross-coupling reactions. ucla.edu

Introduction of Chirality : For asymmetric catalysis, incorporating chiral elements is the most critical tuning strategy. This can be achieved by using P-stereogenic phosphine oxides or by attaching chiral auxiliaries to the ligand backbone, leading to high levels of enantioselectivity. nih.gov

By systematically applying these strategies, libraries of phosphine oxide ligands can be developed and screened to identify the optimal ligand for a given catalytic challenge, moving beyond trial-and-error to a more rational, data-driven approach to catalyst discovery. rsc.org

Mechanistic Insights into Reactions Involving Bis 4 Methoxyphenyl Phenylphosphine Oxide

Probing Reaction Pathways and Intermediate Species

Understanding the step-by-step sequence of elementary reactions, or the reaction pathway, and identifying the short-lived intermediates are crucial for a complete mechanistic picture. While specific studies on all reaction pathways involving Bis(4-methoxyphenyl)phenylphosphine (B86372) oxide are not extensively documented, insights can be drawn from its synthesis and its role in well-known reactions where analogous phosphine (B1218219) oxides are formed.

The synthesis of Bis(4-methoxyphenyl)phenylphosphine oxide itself provides a glimpse into a fundamental reaction pathway. A common route involves the reaction of chlorobis(4-methoxyphenyl)phosphane with a phenyl Grignard reagent, such as phenylmagnesium chloride, to form the corresponding phosphine. This intermediate phosphine is then oxidized, often using hydrogen peroxide, to yield the final phosphine oxide product. chemicalbook.com This two-step process highlights the formation of a P(III) intermediate which is subsequently converted to the stable P(V) oxide.

In catalytic applications, tertiary arylphosphines, structurally similar to the precursor of this compound, are known to catalyze reactions such as the oxa-Michael addition. researchgate.net The proposed mechanism for this reaction involves the nucleophilic attack of the phosphine on the Michael acceptor to form a zwitterionic intermediate. researchgate.net This intermediate then activates an alcohol to facilitate its addition to the acceptor. Although the phosphine is the catalyst, the electronic properties of the aryl substituents, such as the electron-donating methoxy (B1213986) groups in Bis(4-methoxyphenyl)phenylphosphine, are known to influence the stability and reactivity of these intermediates. researchgate.net

Furthermore, this compound is a potential byproduct in reactions like the Wittig and Mitsunobu reactions, where a phosphine is used as a reagent.

Wittig Reaction: In the Wittig reaction, a phosphonium (B103445) ylide reacts with an aldehyde or ketone to form an alkene and a phosphine oxide. The mechanism is thought to proceed through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.orgnih.gov This intermediate then decomposes to the alkene and the highly stable phosphine oxide. The formation of the strong P=O bond is a major driving force for this reaction. masterorganicchemistry.comyoutube.com

ReactionKey Intermediate(s)Role of Phosphine/Phosphine Oxide
Phosphine Oxidation PhosphinePrecursor to the phosphine oxide
Oxa-Michael Addition Zwitterionic phosphonium enolatePhosphine acts as a nucleophilic catalyst
Wittig Reaction OxaphosphetanePhosphine oxide is a stable byproduct
Mitsunobu Reaction Alkoxyphosphonium saltPhosphine oxide is a stable byproduct

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding reaction rates and identifying the slowest step in a reaction mechanism, known as the rate-determining step. For reactions involving phosphine oxides, kinetic analyses can reveal the influence of reactant concentrations, temperature, and catalysts on the reaction speed.

In the context of phosphine-catalyzed reactions like the oxa-Michael addition, kinetic studies on analogous systems have shown that the rate-determining step can be the proton transfer required to stabilize the initially formed carbanion intermediate. researchgate.net The rate of this step can be influenced by the solvent and the nature of the substituents on the phosphine catalyst.

In the study of nanocrystal synthesis where phosphine oxides like tri-n-octylphosphine oxide (TOPO) are used as ligands, the reaction kinetics are observed to be tunable by varying the amount of the phosphine oxide. chemrxiv.org This indicates that the phosphine oxide is directly involved in the transition state of the rate-determining step, influencing the electronic structure and, consequently, the reaction rate. chemrxiv.org For instance, in the synthesis of group 4 metal oxide nanocrystals, titanium-based reactions were found to follow an SN1 mechanism, while zirconium and hafnium followed an auto-catalyzed E1 elimination, with the phosphine oxide ligand playing a key role in modulating the kinetics. chemrxiv.org

A general approach to studying reaction kinetics involves monitoring the concentration of reactants or products over time. For reactions that obey pseudo-first-order kinetics, a linear plot of the natural logarithm of the reactant concentration versus time is expected.

Reaction SystemObserved Kinetic BehaviorImplication for Rate-Determining Step
Oxa-Michael Addition (Phosphine-catalyzed) Dependent on proton transferProton transfer is the rate-determining step
Hirao Reaction (Phosphine Oxide Synthesis) Induction period observedFormation of the active catalyst is a key step
Nanocrystal Synthesis (with Phosphine Oxide Ligands) Rate is dependent on phosphine oxide concentrationPhosphine oxide is involved in the rate-determining step

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹⁸O for ¹⁶O), chemists can track the position of the label in the products, offering deep insights into bond-forming and bond-breaking processes.

In the context of reactions involving phosphine oxides, ¹⁸O labeling of the phosphoryl oxygen can be particularly informative. For example, in the photocatalytic asymmetric oxidation of phosphines to phosphine oxides, the use of H₂¹⁸O as the oxygen source and subsequent analysis of the product confirms that water is the origin of the oxygen atom in the newly formed P=O bond. acs.org This type of experiment is crucial for validating the proposed reaction pathway.

Furthermore, secondary ¹⁸O isotope effects can be used to probe the transition state structure of phosphoryl transfer reactions. nih.gov A change in the reaction rate upon substitution with ¹⁸O in a non-reacting position can indicate changes in bonding to that atom in the transition state. An ¹⁸O isotope effect greater than unity (k¹⁶/k¹⁸ > 1) suggests a strengthening of the bond to the isotopic oxygen in the transition state, while a value less than unity indicates bond weakening.

The combination of ¹⁸O isotope labeling with ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. The ¹⁸O isotope induces a small upfield shift in the ³¹P NMR signal for each ¹⁸O atom directly bonded to the phosphorus. acs.orgrsc.org This allows for the differentiation and quantification of species that have incorporated the isotope. acs.org For instance, this method has been used to distinguish between naturally occurring organophosphates and those that are artifacts of hydrolysis during sample analysis by conducting the extraction in ¹⁸O-enriched water. acs.org

Isotopic Labeling TechniqueInformation GainedExample Application in Organophosphorus Chemistry
¹⁸O Labeling of Reactants (e.g., H₂¹⁸O) Tracing the origin of oxygen atoms in the productConfirming water as the oxygen source in phosphine oxidation acs.org
Secondary ¹⁸O Kinetic Isotope Effects Probing the transition state structure (bond order changes)Studying phosphoryl transfer reactions nih.gov
¹⁸O Labeling with ³¹P NMR Differentiating and quantifying labeled vs. unlabeled speciesDistinguishing natural vs. artificial hydrolysis products acs.org

Spectroscopic Monitoring of Reactions (In Situ Techniques)

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples from the reaction mixture. This provides a dynamic view of the reaction progress, enabling the detection of transient intermediates and the collection of kinetic data.

For reactions involving phosphorus compounds, ³¹P NMR spectroscopy is an exceptionally powerful in situ monitoring tool. youtube.com The wide chemical shift range and high sensitivity of the ³¹P nucleus make it ideal for distinguishing between different phosphorus-containing species, such as phosphines, phosphonium salts, and phosphine oxides, that may be present in a reaction mixture. youtube.com By acquiring ³¹P NMR spectra at various time points during a reaction, it is possible to track the disappearance of starting materials and the appearance of intermediates and products, thus providing a detailed kinetic profile of the reaction. youtube.commdpi.com

Other in situ spectroscopic methods that can be applied to study reactions involving this compound and related compounds include:

Infrared (IR) and Raman Spectroscopy: These techniques can monitor changes in vibrational modes associated with specific functional groups. For example, the strong P=O stretching vibration in a phosphine oxide would have a characteristic frequency that could be tracked throughout a reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method is useful for monitoring reactions that involve changes in conjugation or the formation of colored species. For instance, the formation of certain intermediates in phosphine-catalyzed reactions can sometimes be observed by UV-Vis spectroscopy.

The data obtained from in situ monitoring can be used to construct reaction progress curves, which are essential for detailed kinetic analysis and the validation of proposed reaction mechanisms.

In Situ TechniqueType of Information ObtainedRelevance to this compound Reactions
³¹P NMR Spectroscopy Real-time tracking of phosphorus-containing species (reactants, intermediates, products)Direct observation of the conversion of a phosphine to the phosphine oxide or the formation of phosphonium intermediates. youtube.commdpi.com
Infrared (IR) Spectroscopy Monitoring changes in functional group vibrations (e.g., P=O stretch)Tracking the formation of the phosphine oxide product.
Raman Spectroscopy Complementary vibrational information to IR, often better for aqueous systemsMonitoring reactions in various solvent systems.
UV-Vis Spectroscopy Tracking changes in electronic transitions and colored speciesDetecting the formation of conjugated or colored intermediates.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Systematic Modification of Aryl Substituents and Their Electronic and Steric Effects

The electronic and steric landscape of phosphine (B1218219) oxides can be finely tuned by altering the substituents on their aryl rings. In the case of bis(4-methoxyphenyl)phenylphosphine (B86372) oxide, the two methoxy (B1213986) groups serve as key points for modification. The electronic nature of the substituents on the aryl rings significantly influences the properties of the phosphine oxide. researchgate.net Electron-donating groups, such as the methoxy groups in the parent compound, increase the electron density on the phosphorus atom. Conversely, introducing electron-withdrawing groups would decrease it. These electronic perturbations have a direct impact on the reactivity and coordinating ability of the phosphine oxide. bohrium.com

Steric effects, governed by the size and shape of the substituents, also play a crucial role. researchgate.net While the methoxy groups in bis(4-methoxyphenyl)phenylphosphine oxide are not exceptionally bulky, their replacement with larger groups like tert-butyl can introduce significant steric hindrance around the phosphorus center. sigmaaldrich.com This steric bulk can influence the selectivity of reactions where the phosphine oxide acts as a ligand or catalyst. manchester.ac.uk Theoretical calculations and experimental data, such as electrochemical potentials, are often employed to quantify these electronic and steric effects. researchgate.net

The interplay between electronic and steric effects is not always straightforward. For instance, while electron-rich phosphine oxides are generally expected to be more reactive, steric hindrance from bulky substituents can counteract this effect. uq.edu.au A systematic study involving the synthesis of a series of analogues with varying electronic and steric profiles is essential to deconvolute these effects and establish clear structure-property relationships.

Table 1: Impact of Aryl Substituent Modification on Phosphine Oxide Properties

Substituent (R) in (R-C₆H₄)₂PhPO Electronic Effect Steric Effect Expected Impact on Reactivity
-OCH₃ (methoxy) Electron-donating Moderate Enhanced nucleophilicity of phosphoryl oxygen
-NO₂ (nitro) Electron-withdrawing Moderate Decreased nucleophilicity of phosphoryl oxygen
-C(CH₃)₃ (tert-butyl) Electron-donating High Steric hindrance may control access to the phosphorus center

Synthesis of Chiral Analogues and Investigation of Stereochemical Control

The introduction of chirality into the this compound scaffold opens up possibilities for its use in asymmetric synthesis. The synthesis of P-chiral phosphine oxides is a significant area of research, with several established methods. rsc.orgnih.govacs.org One common approach involves the use of a chiral auxiliary to direct the stereoselective introduction of substituents at the phosphorus center. rsc.org Alternatively, resolution of a racemic mixture of the phosphine oxide can be employed to obtain the pure enantiomers. nih.gov

Once synthesized, the stereochemical control exerted by these chiral phosphine oxides in various chemical transformations can be investigated. For example, they can be used as chiral ligands for transition metals in asymmetric catalysis or as chiral organocatalysts. The stereochemical outcome of these reactions is highly dependent on the precise three-dimensional structure of the chiral phosphine oxide. rsc.orgrsc.org Detailed mechanistic studies, often aided by computational modeling, are necessary to understand the factors governing stereochemical control. rsc.org The synthesis of a library of chiral analogues with systematic variations in their structure allows for the optimization of enantioselectivity in a given reaction. researchgate.net

Table 2: Methods for the Synthesis of Chiral Phosphine Oxides

Method Description Key Features
Chiral Auxiliary-Based Synthesis A chiral auxiliary is temporarily attached to the phosphorus center to guide the stereoselective introduction of substituents. High diastereoselectivity, auxiliary is typically recoverable.
Kinetic Resolution A chiral reagent or catalyst is used to selectively react with one enantiomer of a racemic phosphine oxide mixture, leaving the other enriched. Can provide access to both enantiomers, efficiency depends on the selectivity of the resolving agent.

Utilization of Phosphine Oxide Scaffolds in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Phosphine oxide scaffolds, including derivatives of this compound, have been explored for their utility in such reactions. researchgate.net The phosphine oxide moiety can act as a key functional group that participates in the reaction cascade, leading to the formation of structurally diverse and complex molecules.

For instance, phosphine oxides can be incorporated into one of the starting materials for an MCR. The phosphorus center can then engage in subsequent transformations, such as intramolecular Wittig-type reactions, to construct heterocyclic rings. The specific design of the phosphine oxide scaffold and the choice of reaction partners are crucial for the success of these MCRs. The development of novel MCRs featuring phosphine oxides is an active area of research with the potential to streamline the synthesis of complex target molecules.

Development of Phosphine Oxide as "Masked" Phosphine Equivalents in Synthesis

While phosphines are incredibly useful ligands and reagents, their air-sensitivity can be a significant drawback. rsc.org Phosphine oxides, being generally air-stable, serve as excellent "masked" equivalents of phosphines. researchgate.net The synthesis can be carried out using the robust phosphine oxide, and the corresponding phosphine can be generated in the final step by a deoxygenation reaction.

Q & A

Q. What are the standard synthetic routes for Bis(4-methoxyphenyl)phenylphosphine oxide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via oxidation of the corresponding phosphine precursor, Bis(4-methoxyphenyl)phenylphosphine. A common method involves using hydrogen peroxide (H₂O₂) in a polar aprotic solvent like dichloromethane under inert conditions. Reaction progress is monitored via ³¹P NMR spectroscopy to detect the shift from phosphine (δ ~0 ppm) to phosphine oxide (δ ~25 ppm). Purity optimization includes recrystallization from ethanol or column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Trace impurities, such as unreacted phosphine or byproducts, can be quantified via high-performance liquid chromatography (HPLC) paired with mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ³¹P NMR : Critical for confirming oxidation state (phosphine oxide vs. phosphine) and detecting impurities.
  • ¹H/¹³C NMR : Resolves methoxy (-OCH₃) and aryl proton environments, verifying substituent positions.
  • FT-IR : Identifies P=O stretching vibrations (~1150–1250 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • X-ray crystallography : Provides definitive structural confirmation, including bond angles and crystal packing. For air-sensitive samples, glovebox-compatible ATR-FTIR or Raman spectroscopy is recommended .

Advanced Research Questions

Q. How do electronic effects of the methoxy substituent influence the compound’s coordination behavior in transition metal complexes?

Methodological Answer: The electron-donating methoxy group enhances the ligand’s electron density, increasing its σ-donor capacity while reducing π-acceptor ability. This modulates metal-ligand bond strength and catalytic activity. To study this:

Synthesize metal complexes (e.g., Pd, Rh) and compare their stability constants with non-methoxy analogues via titration calorimetry.

Use density functional theory (DFT) to calculate charge distribution and frontier molecular orbitals.

Evaluate catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate substituent effects with turnover frequencies .

Q. What experimental and computational strategies resolve contradictions in reported Lewis basicity values of aryl-substituted phosphine oxides?

Methodological Answer: Discrepancies often arise from solvent effects or measurement techniques (e.g., Gutmann donor numbers vs. computational methods). A robust approach includes:

Solvent standardization : Measure basicity in anhydrous THF or toluene to minimize solvent interactions.

DFT calculations : Compare calculated proton affinities (gas phase) with experimental data.

Comparative studies : Use reference compounds (e.g., triphenylphosphine oxide) to calibrate assays like ³¹P NMR chemical shift titration with B(C₆F₅)₃ .

Q. How can this compound be integrated into novel catalytic systems for C–H activation?

Methodological Answer: Designing catalytic cycles requires:

Ligand screening : Test the compound as a ligand in Pd-, Rh-, or Ir-catalyzed C–H functionalization (e.g., directed arylation).

Mechanistic probes : Use deuterium labeling and kinetic isotope effect (KIE) studies to identify rate-determining steps.

In situ spectroscopy : Monitor catalyst speciation via XAS (X-ray absorption spectroscopy) to detect active metal-ligand intermediates .

Data Analysis and Theoretical Frameworks

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Controlled measurements : Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or chloroform.

Thermodynamic modeling : Apply Hansen solubility parameters to predict solubility based on dispersion, polar, and hydrogen-bonding contributions.

Crystallographic analysis : Correlate crystal lattice energy (from X-ray data) with dissolution enthalpy .

Q. What theoretical frameworks guide the design of phosphine oxide ligands for asymmetric catalysis?

Methodological Answer:

  • Steric maps : Quantify substituent bulk using Tolman cone angles or %VBur (Buried Volume) calculations.
  • Chirality transfer models : Use DFT to predict enantioselectivity in prochiral substrates.
  • Non-covalent interaction (NCI) analysis : Identify weak interactions (e.g., CH-π) that stabilize transition states. Integrate these with experimental screening via high-throughput robotic platforms .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for synthesis and purification.
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.
  • Waste management : Quench residues with aqueous H₂O₂ to oxidize residual phosphine, then neutralize with NaHCO₃ before disposal .

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Bis(4-methoxyphenyl)phenylphosphine oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.